Denzimol hydrochloride

描述

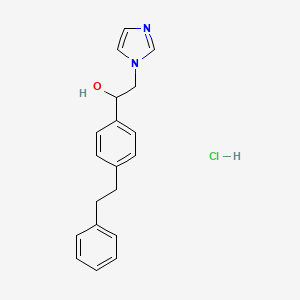

Structure

3D Structure of Parent

属性

CAS 编号 |

77234-90-3 |

|---|---|

分子式 |

C19H21ClN2O |

分子量 |

328.8 g/mol |

IUPAC 名称 |

2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol;hydrochloride |

InChI |

InChI=1S/C19H20N2O.ClH/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16;/h1-5,8-13,15,19,22H,6-7,14H2;1H |

InChI 键 |

RBDNRYIXZOBPMV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl |

外观 |

Solid powder |

其他CAS编号 |

77234-90-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

denzimol N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole PHEP-HEIZ Rec 15-1533 Rec-15-1533 |

产品来源 |

United States |

Foundational & Exploratory

Denzimol Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride, an anticonvulsant agent, has demonstrated efficacy in preclinical models of generalized tonic-clonic and psychomotor seizures. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available pharmacological studies. Evidence points towards a multi-faceted mechanism involving the modulation of both purinergic and benzodiazepine (B76468) neurotransmitter systems. Furthermore, Denzimol is a noted inhibitor of hepatic cytochrome P450 enzymes, a characteristic with significant implications for drug-drug interactions. This document synthesizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Denzimol hydrochloride, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride, is an imidazole (B134444) derivative that has been investigated for its anticonvulsant properties. Preclinical studies have shown that Denzimol suppresses electrically and chemically induced tonic seizures, while being less effective against clonic seizures[1][2]. Its pharmacological profile in animal models suggests potential therapeutic applications in "grand mal" and psychomotor seizures, drawing comparisons to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine[2]. Beyond its anticonvulsant effects, Denzimol also exhibits antihistaminic, anticholinergic, and anti-5-HT activities in vitro[3]. A significant aspect of its profile is the potent inhibition of mixed-function monooxygenase activities in the liver, which has implications for its pharmacokinetic interactions[1].

Core Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated; however, experimental evidence strongly suggests the involvement of two primary neurotransmitter systems: the purinergic and the benzodiazepine systems.

Involvement of the Purinergic System

The anticonvulsant effects of Denzimol are significantly attenuated by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist[4]. This suggests that Denzimol's activity is at least partially mediated through the activation of adenosine receptors, likely the A1 subtype, which is known to play a crucial role in suppressing seizures[4]. Activation of the adenosine A1 receptor, a G-protein coupled receptor, leads to a cascade of inhibitory downstream effects.

Involvement of the Benzodiazepine System

The protective effects of Denzimol against seizures are also diminished by the administration of benzodiazepine receptor antagonists, such as CGS 8216 and Ro 15-1788 (flumazenil)[4]. Furthermore, studies have shown that Denzimol enhances the binding of [3H]flunitrazepam to neuronal membranes in the cortex and hippocampus[5][6]. This suggests that Denzimol may act as a positive allosteric modulator of the GABA-A receptor, potentiating the inhibitory effects of GABA, or that it may increase the number of benzodiazepine binding sites[1][5].

Quantitative Data

The available quantitative data on the anticonvulsant efficacy of this compound is summarized below.

| Parameter | Animal Model | Seizure Type | Route of Administration | Value | Reference |

| ED50 | DBA/2 Mice | Sound-Induced Tonic Seizure | Intraperitoneal | 1.24 mg/kg | [1] |

| ED50 | DBA/2 Mice | Sound-Induced Clonic Seizure | Intraperitoneal | 2.61 mg/kg | [1] |

| ED50 | DBA/2 Mice | Sound-Induced Wild Running | Intraperitoneal | 6.03 mg/kg | [1] |

Signaling Pathways

Based on the evidence of purinergic system involvement, the following signaling pathway is proposed to be modulated by this compound. It is important to note that this is an inferred pathway based on the known signaling of the adenosine A1 receptor.

Caption: Inferred signaling pathway of this compound via the Adenosine A1 Receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate the efficacy of anticonvulsant drugs against reflex seizures.

Workflow:

Caption: Experimental workflow for the sound-induced seizure model in DBA/2 mice.

Methodology:

-

Animals: Male or female DBA/2 mice, typically 3-4 weeks of age, are used as they are genetically susceptible to audiogenic seizures.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

-

Auditory Stimulation: At the time of predicted peak drug effect, individual mice are placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., an electric bell or a speaker emitting a pure tone at a specific frequency and decibel level) for a fixed duration (e.g., 60 seconds).

-

Observation and Scoring: The mice are observed for the occurrence and duration of characteristic seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest. The percentage of animals protected from each phase is recorded.

-

Data Analysis: The dose of this compound that protects 50% of the animals from each seizure phase (ED50) is calculated using probit analysis.

Maximal Electroshock Seizure (MES) Test

This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Workflow:

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Methodology:

-

Animals: Adult male mice or rats are typically used.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Electrical Stimulation: At the time of peak drug effect, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes. The stimulus parameters are standardized (e.g., 50-60 Hz, 50-150 mA, 0.2-1 second duration).

-

Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The presence or absence of this endpoint is recorded for each animal.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50 is then determined using appropriate statistical methods.

Cytochrome P450 Inhibition

Denzimol has been identified as a potent inhibitor of mixed-function monooxygenases in rat liver microsomes[1]. This indicates a high potential for drug-drug interactions, as these enzymes are responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The inhibition of cytochrome P450 enzymes by Denzimol could lead to elevated plasma concentrations of co-administered drugs, potentially resulting in increased toxicity. However, specific IC50 values for Denzimol against various CYP450 isoforms are not currently available in the public literature.

Toxicological Profile

Toxicological evaluations of this compound have been conducted in various animal species. In rats, the primary target organs for toxicity were identified as the liver and kidneys, where mild and reversible changes were observed[7]. In dogs, no pathological effects were noted at the dosages tested[7]. The acute oral toxicity in mice and rats was found to be low[7].

Conclusion and Future Directions

This compound is an anticonvulsant with a mechanism of action that appears to involve the modulation of both the purinergic and benzodiazepine neurotransmitter systems. Its efficacy in preclinical models of generalized tonic-clonic seizures is well-documented. However, a significant gap in the current knowledge is the lack of quantitative data regarding its binding affinities for adenosine and benzodiazepine receptors, as well as its inhibitory potency against specific cytochrome P450 isoforms. Future research should focus on obtaining these quantitative parameters to better understand its pharmacological profile and to predict its clinical efficacy and potential for drug-drug interactions. Further investigation into the specific downstream signaling cascades modulated by Denzimol would also be invaluable for a more complete understanding of its mechanism of action. To date, no clinical trial data for this compound is publicly available.

References

- 1. researchgate.net [researchgate.net]

- 2. Denzimol, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Denzimol, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of denzimol on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by denzimol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Denzimol, a new anticonvulsant drug. III. Toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Denzimol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride, with the chemical name N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent that has shown efficacy in various preclinical models of epilepsy.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of Denzimol hydrochloride. Detailed, albeit synthesized, experimental protocols for its preparation and analytical characterization are presented, along with a summary of its reported pharmacological properties. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 2-chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one (B8788488). The synthesis involves an N-alkylation of imidazole (B134444) followed by a reduction of the ketone functionality and subsequent formation of the hydrochloride salt.

Synthesis Workflow

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Denzimol Ketone Intermediate)

-

Materials:

-

2-chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (anhydrous)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a solution of imidazole (2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one (1 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

-

Step 2: Synthesis of Denzimol (free base)

-

Materials:

-

1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve 1-(4-(phenethyl)phenyl)-2-(1H-imidazol-1-yl)ethan-1-one in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Denzimol free base.

-

Step 3: Synthesis of this compound

-

Materials:

-

Denzimol (free base)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

-

Procedure:

-

Dissolve the Denzimol free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

-

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (Predicted Data)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | Imidazole C2-H |

| ~7.7 | d | 1H | Imidazole C4/C5-H |

| ~7.5 | d | 1H | Imidazole C4/C5-H |

| ~7.4 - 7.2 | m | 9H | Aromatic protons |

| ~5.5 | br s | 1H | Hydroxyl (-OH) |

| ~5.0 | dd | 1H | Methine (-CH(OH)-) |

| ~4.5 | m | 2H | Methylene (-CH₂-imidazole) |

| ~2.9 | t | 2H | Methylene (-CH₂-Ph) |

| ~2.8 | t | 2H | Methylene (Ph-CH₂-) |

| - | - | 1H | Imidazolium N-H (broad, may exchange with D₂O) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C (quaternary) |

| ~141 | Aromatic C (quaternary) |

| ~138 | Imidazole C2 |

| ~130 - 126 | Aromatic CHs |

| ~122 | Imidazole C4/C5 |

| ~119 | Imidazole C4/C5 |

| ~70 | Methine (-CH(OH)-) |

| ~55 | Methylene (-CH₂-imidazole) |

| ~37 | Methylene (-CH₂-Ph) |

| ~36 | Methylene (Ph-CH₂-) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3150 - 3000 | Medium | Aromatic and Imidazole C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~2700 - 2400 | Broad | N-H stretch (imidazolium hydrochloride) |

| 1610, 1580, 1500 | Medium | Aromatic C=C stretching |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (Predicted Fragmentation)

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent molecular ion peak [M]+ corresponding to the free base (C₁₉H₂₀N₂O). Common fragmentation pathways would likely involve the loss of a water molecule from the β-hydroxyethyl side chain and cleavage of the bond between the imidazole ring and the ethyl side chain.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and quantifying this compound.

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mechanism of Action

The anticonvulsant activity of Denzimol is believed to involve the modulation of both purinergic and benzodiazepine (B76468) receptor systems.[1]

Proposed Signaling Pathway

Caption: Proposed mechanism of action of Denzimol.

Studies have shown that the anticonvulsant effects of Denzimol can be attenuated by aminophylline, an adenosine receptor antagonist, suggesting an interaction with the purinergic system.[1] Furthermore, its activity is also reduced by benzodiazepine receptor antagonists, indicating an involvement with the GABA-A receptor complex.[1] It is hypothesized that Denzimol may act as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, enhancing GABAergic inhibition, and may also exert effects through adenosine A1 receptor agonism, leading to reduced presynaptic neurotransmitter release.

Pharmacological Data

Denzimol has demonstrated significant anticonvulsant activity in various animal models.

Table 5: Anticonvulsant Activity of Denzimol in Mice (Intraperitoneal Administration) [1]

| Seizure Phase | ED₅₀ (mg/kg) |

| Tonic | 1.24 |

| Clonic | 2.61 |

| Wild Running | 6.03 |

In studies on maximal electroshock-induced seizures in mice, Denzimol showed a rapid onset of action.[2] The anticonvulsant activity of Denzimol has been found to be comparable to that of established antiepileptic drugs like phenytoin (B1677684) and phenobarbital (B1680315) in certain models.[2]

Conclusion

This technical guide has outlined a feasible synthetic pathway for this compound and provided a comprehensive, though partially predictive, overview of its characterization. The available pharmacological data and the proposed dual mechanism of action involving both purinergic and benzodiazepine systems make Denzimol an interesting candidate for further investigation in the development of novel antiepileptic therapies. The detailed protocols and compiled data herein are intended to facilitate future research and development efforts in this area.

Disclaimer: The experimental protocols and spectral data provided in this document are based on established chemical principles and data from analogous compounds. They are intended for informational purposes and should be adapted and validated by qualified researchers in a laboratory setting.

References

Denzimol Hydrochloride: A Technical Overview of its Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

Denzimol (B1204873) hydrochloride, chemically known as N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an investigational compound that has demonstrated significant anticonvulsant activity in preclinical studies.[1][2] This technical guide provides a comprehensive overview of its primary therapeutic application, mechanism of action, and key experimental data, tailored for professionals in the field of neuroscience and drug development.

Primary Therapeutic Application: Anticonvulsant

The primary therapeutic application of Denzimol hydrochloride is as an anticonvulsant agent.[1][2][3][4] Preclinical studies have shown its efficacy in suppressing both electrically and chemically induced tonic seizures, though it is reportedly less effective against clonic seizures.[1][2] Its profile in animal models suggests potential clinical utility in the treatment of "grand mal" (tonic-clonic) and psychomotor (complex partial) seizures.[1][2]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but experimental evidence points towards the involvement of both purinergic and benzodiazepine (B76468) systems.[1][3] Its anticonvulsant effects are attenuated by pretreatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist), as well as CGS 8216 and Ro 15-1788 (both benzodiazepine receptor antagonists).[1][3] This suggests that Denzimol's activity may be mediated, at least in part, through interactions with these pathways. Furthermore, it has been observed that Denzimol can enhance the activity of diazepam, a benzodiazepine, possibly by increasing the number of benzodiazepine receptors.[1]

Preclinical Efficacy and Pharmacological Profile

Denzimol has been evaluated in various animal models, demonstrating a potent anticonvulsant profile, in some cases comparable or superior to standard antiepileptic drugs like phenytoin (B1677684) and phenobarbital.[1][2]

Quantitative Anticonvulsant Activity

The following table summarizes the effective dose (ED50) of this compound in suppressing different phases of sound-induced seizures in DBA/2 mice.[1][3]

| Seizure Phase | ED50 (mg/kg, i.p.) |

| Tonic Seizures | 1.24 |

| Clonic Seizures | 2.61 |

| Wild Running Phase | 6.03 |

Comparative Anticonvulsant Activity

| Animal Model | Comparison Drugs | Key Findings |

| Maximal Electroshock (Mice) | Phenytoin, Phenobarbital | Denzimol's activity was nearly equal to that of phenytoin and phenobarbital, but with a more rapid onset of action.[1][2] |

| Maximal Electroshock (Rats) | Phenytoin | Denzimol was found to be more potent and less toxic, with a longer duration of anticonvulsant activity than phenytoin.[1][2] |

| Maximal Pentetrazol Seizures (Rats) | Phenytoin, Carbamazepine | Denzimol exhibited a profile similar to phenytoin and carbamazepine, suggesting efficacy against generalized tonic-clonic seizures.[1][2] |

Experimental Protocols

Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate the anticonvulsant efficacy of compounds against seizures triggered by auditory stimuli.

-

Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.

-

Drug Administration: this compound (3-15 mg/kg) was administered intraperitoneally (i.p.).

-

Seizure Induction: Seizures were induced by a sound stimulus.

-

Endpoint: The doses required to suppress the tonic, clonic, and wild running phases of the seizures were determined to calculate the ED50 values.[1][3]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Models: Mice and rats.

-

Seizure Induction: A maximal electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic-clonic seizure.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is the primary measure of efficacy.

Chemical-Induced Seizure Models

These models use chemical convulsants to induce seizures and assess the protective effects of anticonvulsant candidates.

-

Convulsant: Pentylenetetrazole (PTZ) is a commonly used agent that induces clonic and tonic-clonic seizures.

-

Animal Model: Rats.

-

Endpoint: The ability of the drug to prevent or delay the onset of seizures and to prevent mortality.

Visualized Experimental Workflow and Proposed Mechanism

Caption: Workflow for assessing Denzimol's efficacy in the sound-induced seizure model.

Caption: Hypothesized mechanism of Denzimol's anticonvulsant action.

Safety and Toxicology

Toxicological evaluations of this compound have been conducted in various animal species.[5] Acute oral toxicity in mice and rats was found to be low.[5] In chronic oral studies, the compound was generally well-tolerated.[5] In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed.[1][5] Notably, in dogs, no pathological effects were observed at any of the tested dosages (10, 30, and 100 mg/kg p.o. for one year).[1][5]

Conclusion

This compound is a promising anticonvulsant agent with a pharmacological profile indicative of efficacy against generalized tonic-clonic and complex partial seizures. Its mechanism appears to involve the modulation of benzodiazepine and purinergic systems. While preclinical data are robust, further investigation, including well-controlled clinical trials, would be necessary to establish its therapeutic potential and safety profile in humans. As of now, publicly available data from human clinical trials are limited.

References

- 1. researchgate.net [researchgate.net]

- 2. Denzimol, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Denzimol, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Denzimol, a new anticonvulsant drug. III. Toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Denzimol Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol (B1204873) hydrochloride, identified by the code Rec 15-1533, is an imidazole (B134444) derivative that emerged from research into novel anticonvulsant agents. Its chemical name is N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical development of Denzimol hydrochloride, with a focus on its pharmacological profile and proposed mechanism of action. The information is intended for researchers and professionals in the field of drug development.

Discovery and Synthesis

Denzimol was synthesized as part of a research program focused on developing new antiepileptic drugs with improved efficacy and a better safety profile compared to existing treatments.[2] The synthesis of this compound involves a two-step process. The first step is the condensation of imidazole with 4-(phenethyl)phenacyl chloride in dimethylformamide (DMF) to yield 1-[4-(phenethyl)phenacyl]imidazole. This intermediate is then reduced using sodium borohydride (B1222165) (NaBH4) in refluxing methanol (B129727) to produce the final compound, Denzimol.

A general workflow for the synthesis is outlined below.

Preclinical Pharmacology

This compound has demonstrated significant anticonvulsant activity in a variety of preclinical models. Its pharmacological profile suggests potential efficacy against generalized tonic-clonic and psychomotor seizures.[3]

Anticonvulsant Activity

Denzimol has been shown to be effective in suppressing tonic seizures induced by both electrical and chemical means, although it is less effective against clonic seizures.[2][3] In studies using the maximal electroshock seizure (MES) model, Denzimol's efficacy was comparable to that of established antiepileptic drugs like phenytoin (B1677684) and phenobarbital, but with a more rapid onset of action in mice and rabbits.[3] In rats, Denzimol was found to be more potent and less toxic than phenytoin, with a longer duration of anticonvulsant activity.[3]

In the maximal pentylenetetrazol seizure test in rats, Denzimol exhibited a profile similar to phenytoin and carbamazepine.[3] Furthermore, in a sound-induced seizure model in DBA/2 mice, Denzimol provided protection against tonic, clonic, and wild running phases of the seizures.[5]

Table 1: Anticonvulsant Activity of this compound in DBA/2 Mice

| Seizure Phase | ED₅₀ (mg/kg, i.p.) |

| Tonic | 1.24[5] |

| Clonic | 2.61[5] |

| Wild Running | 6.03[5] |

Proposed Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but preclinical evidence points towards the involvement of purinergic and benzodiazepine (B76468) systems.[5] The anticonvulsant effects of Denzimol in DBA/2 mice were significantly diminished by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist, and by the benzodiazepine receptor antagonists CGS 8216 and Ro 15-1788.[5]

Further studies have shown that Denzimol can enhance the binding of flunitrazepam, a benzodiazepine, to receptors in the cortex and hippocampus of rats.[6] This suggests that Denzimol may potentiate GABAergic neurotransmission, a key inhibitory pathway in the central nervous system, by modulating benzodiazepine receptors. The interaction with the purinergic system may also contribute to its anticonvulsant effects, as adenosine is known to have neuroprotective and anticonvulsant properties.

Pharmacokinetics and Toxicology

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies. Research in mice has indicated a correlation between brain concentrations of the drug and its anticonvulsant activity.

Toxicology

Toxicological evaluations of this compound have been conducted in various animal species.[1] The acute oral toxicity in both mice and rats was found to be low.[1] In chronic oral studies, Denzimol was generally well-tolerated by rats over 13 and 26 weeks and by dogs for 52 weeks at different dosage levels.[1] In rats, long-term administration led to mild and reversible changes in the liver and kidneys, which were identified as the major target organs for toxicity.[1][2] In contrast, no pathological effects were observed in dogs at any of the tested dosages (10, 30, and 100 mg/kg p.o. for one year).[1][2] Importantly, no significant neurological effects or lesions were reported in any of these toxicology studies.[1]

Table 2: Summary of Toxicological Findings for this compound

| Species | Study Duration | Route of Administration | Key Findings |

| Mice & Rats | Acute | Oral | Low toxicity[1] |

| Rats | 13 & 26 weeks | Oral | Generally well-tolerated; mild, reversible changes in liver and kidney[1][2] |

| Dogs | 52 weeks | Oral | Well-tolerated; no pathological effects observed at doses up to 100 mg/kg/day[1][2] |

Experimental Protocols

The preclinical evaluation of this compound relied on standardized animal models of epilepsy. The following are overviews of the key experimental protocols employed.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Sound-Induced Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by auditory stimuli, making them a valuable model for studying the efficacy of anticonvulsant compounds.

References

- 1. Denzimol, a new anticonvulsant drug. III. Toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Denzimol, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Denzimol, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of denzimol on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by denzimol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Denzimol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride is a novel anticonvulsant agent with a pharmacological profile indicative of efficacy against tonic seizures. Preclinical studies in various animal models have demonstrated its potency, which is comparable to established antiepileptic drugs such as phenytoin (B1677684) and carbamazepine. Its mechanism of action appears to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems. Denzimol also exhibits inhibitory effects on cytochrome P450 enzymes, suggesting a potential for drug-drug interactions. This technical guide provides a comprehensive overview of the available pharmacological data on Denzimol hydrochloride, including its anticonvulsant activity, mechanism of action, pharmacokinetic properties, and toxicological profile, based on preclinical findings.

Introduction

This compound, chemically N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an imidazole (B134444) derivative identified as a potent anticonvulsant.[1] Early research has positioned it as a potential therapeutic agent for "grand mal" and psychomotor seizures.[2] This document synthesizes the existing preclinical data to provide an in-depth pharmacological profile of this compound, intended to inform further research and development efforts.

Anticonvulsant Activity

Denzimol has demonstrated significant anticonvulsant effects in various preclinical models, primarily suppressing electrically and chemically induced tonic seizures while being less effective against clonic seizures.[2]

In Vivo Efficacy

The anticonvulsant properties of Denzimol have been evaluated in mice and rats using maximal electroshock (MES) and sound-induced seizure models.

Table 1: Anticonvulsant Efficacy of this compound in Mice

| Test | Seizure Phase | Route of Administration | ED₅₀ (mg/kg) |

| Sound-induced seizures (DBA/2 mice) | Tonic | Intraperitoneal | 1.24[1] |

| Clonic | Intraperitoneal | 2.61[1] | |

| Wild Running | Intraperitoneal | 6.03[1] |

Comparative Efficacy

In comparative studies, Denzimol's anticonvulsant activity was found to be comparable to that of standard antiepileptic drugs. In rats, Denzimol was reported to be more potent and less toxic than phenytoin, with a longer duration of anticonvulsant activity.[2] Its profile in the maximal pentetrazol (B1679298) seizure test in rats is similar to phenytoin and carbamazepine.[2]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but available evidence suggests the involvement of purinergic and benzodiazepine pathways.

Involvement of Purinergic and Benzodiazepine Systems

The anticonvulsant effect of Denzimol in mice was significantly reduced by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist, and by benzodiazepine receptor antagonists CGS 8216 and Ro 15-1788.[1] This suggests that Denzimol's activity may be mediated, at least in part, through these systems. Furthermore, Denzimol has been shown to enhance the binding of ³H-flunitrazepam to benzodiazepine receptors in the cortex and hippocampus of rats, suggesting a positive allosteric modulatory effect.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies in mice.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Value | Conditions |

| Elimination Half-life (t₁/₂) | Oral (30 mg/kg) | 2.10 hours[3] | Acute administration |

| Oral (30 mg/kg) | 1.53 hours[3] | Repeated administration (14 days) | |

| Minimum Effective Brain Concentration | Oral | 2-3 mcg/g[3] | Acute and repeated administration |

| Brain Concentration for Complete Abolishment of Tonic Hindlimb Extension | Oral | >15 mcg/g[3] | Acute and repeated administration |

The decrease in half-life upon repeated administration suggests the induction of metabolic enzymes, leading to pharmacokinetic tolerance.[3]

Metabolism and Cytochrome P450 Inhibition

Denzimol has been shown to interact with the cytochrome P450 (CYP) enzyme system. It binds to rat liver cytochrome P450 and acts as a potent inhibitor of mixed-function monooxygenase activities in vitro and in vivo.[4]

Table 3: In Vitro Inhibition of Cytochrome P450 by this compound

| Parameter | Enzyme/Substrate | Value |

| Kₛ (Binding) | Rat Liver Cytochrome P450 | 6.66 mM[4] |

| IC₅₀ | Carbamazepine Epoxidation | 4.46 x 10⁻⁷ M[4] |

| IC₅₀ | Diazepam C₃-hydroxylation | 1.44 x 10⁻⁶ M[4] |

| IC₅₀ | Diazepam N₁-dealkylation | 6.66 x 10⁻⁷ M[4] |

These findings indicate a high potential for drug-drug interactions with substrates of CYP enzymes.

Other Pharmacological Activities

In addition to its anticonvulsant effects, Denzimol exhibits other pharmacological properties in vitro, including antihistamine, anticholinergic, and anti-5-HT activities.[5] These activities may contribute to effects on the gastrointestinal system, such as inhibition of gastric secretion and motility.[5] The drug was also noted to have antiarrhythmic activity, while significant effects on the cardiovascular and respiratory systems were absent.[5]

Toxicology

Preclinical toxicology studies have indicated that this compound has a low order of acute oral toxicity in mice and rats.[1] In chronic oral studies, Denzimol was generally well-tolerated in rats and dogs.[1] In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed.[1] No pathological effects were seen in dogs after one year of administration at doses up to 100 mg/kg.[1]

Experimental Protocols

Detailed experimental protocols from the original publications are limited. The following are summaries of the methodologies based on the available information.

Sound-Induced Seizures in DBA/2 Mice

-

Animals: DBA/2 mice, known for their susceptibility to audiogenic seizures.

-

Procedure: this compound was administered intraperitoneally at doses ranging from 3-15 mg/kg.[1] Following a specified pretreatment time, mice were exposed to a sound stimulus to induce seizures.

-

Endpoints: The occurrence and severity of tonic, clonic, and wild running phases of the seizures were observed and recorded. The dose required to protect 50% of the animals from each seizure component (ED₅₀) was calculated.

Cytochrome P450 Inhibition Assay

-

Preparation: Rat liver microsomes were used as the source of cytochrome P450 enzymes.

-

Binding Assay: The spectral binding of Denzimol to cytochrome P450 was measured to determine the spectral dissociation constant (Kₛ).[4]

-

Inhibition Assay: The inhibitory effect of Denzimol on the metabolism of specific CYP substrates (carbamazepine and diazepam) was assessed.[4] Various concentrations of Denzimol were incubated with the microsomes and the substrate. The formation of the respective metabolites was quantified to determine the IC₅₀ values.[4]

Discussion and Future Directions

This compound presents a promising profile as an anticonvulsant, particularly for tonic seizures. Its mechanism, potentially involving purinergic and benzodiazepine systems, warrants further investigation to delineate the specific receptor subtypes and signaling pathways involved. The significant inhibition of cytochrome P450 enzymes is a critical consideration for its development, highlighting the need for thorough drug-drug interaction studies.

While early preclinical data are encouraging, a substantial amount of information is still lacking. Modern drug development standards would require more detailed characterization, including:

-

Receptor Binding Affinities: Quantitative determination of binding affinities (Kᵢ values) at purinergic and benzodiazepine receptor subtypes.

-

Electrophysiology: Studies on the effects of Denzimol on ion channel function.

-

Comprehensive Pharmacokinetics: Detailed ADME (absorption, distribution, metabolism, and excretion) studies in multiple species, including identification of major metabolites.

-

Human Clinical Trials: To date, there is no publicly available information on clinical trials of this compound in humans. Phase I studies would be necessary to determine its safety, tolerability, and pharmacokinetic profile in humans.

Conclusion

This compound is a potent anticonvulsant agent with a preclinical profile similar to phenytoin and carbamazepine. Its mechanism appears to be linked to the purinergic and benzodiazepine systems. The available data, primarily from studies conducted in the 1980s, provides a solid foundation for its pharmacological profile. However, further in-depth studies using modern methodologies are required to fully characterize its therapeutic potential and safety profile for any potential clinical application. The significant potential for cytochrome P450-mediated drug interactions is a key aspect that would need careful management.

References

- 1. Denzimol, a new anticonvulsant drug. III. Toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between the brain levels and the anticonvulsant activity of denzimol after its acute and repeated administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Denzimol, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In-Vitro Studies of Denzimol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in-vitro studies conducted on Denzimol (B1204873) hydrochloride, a compound initially investigated for its anticonvulsant properties. This document collates available quantitative data, details experimental methodologies, and visualizes key biological interactions to serve as a comprehensive resource for researchers in pharmacology and drug development.

Inhibition of Cytochrome P450 Enzymes

Early in-vitro studies revealed that Denzimol hydrochloride is an inhibitor of certain cytochrome P450 (CYP450) enzymes, key components in drug metabolism. These findings are crucial for understanding the potential for drug-drug interactions.

Quantitative Data

The inhibitory effects of this compound on the metabolism of carbamazepine (B1668303) (CBZ) and diazepam were quantified, with the following IC50 values reported:

| Substrate | Metabolic Pathway | Inhibitor | IC50 (M) |

| Carbamazepine | Epoxidation | This compound | 4.46 x 10⁻⁷ |

| Diazepam | C3-hydroxylation | This compound | 1.44 x 10⁻⁶ |

| Diazepam | N1-dealkylation | This compound | 6.66 x 10⁻⁷ |

Experimental Protocol: Cytochrome P450 Inhibition Assay

While specific protocols for the Denzimol studies are not exhaustively detailed in the available literature, a general methodology for in-vitro CYP450 inhibition assays using human liver microsomes can be described as follows:

Objective: To determine the concentration of this compound that inhibits 50% of the metabolic activity of specific CYP450 enzymes (IC50).

Materials:

-

Human liver microsomes (source of CYP450 enzymes)

-

This compound (test inhibitor)

-

CYP450-specific substrates (e.g., Carbamazepine, Diazepam)

-

NADPH regenerating system (cofactor for CYP450 activity)

-

Phosphate (B84403) buffer (to maintain pH)

-

Positive control inhibitors (for assay validation)

-

Acetonitrile or other quenching solvent

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) or other suitable analytical instrumentation

Procedure:

-

Preparation of Reagents: All reagents, including this compound and substrates, are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to final concentrations in phosphate buffer.

-

Incubation: A reaction mixture is prepared containing human liver microsomes, the CYP450-specific substrate, and varying concentrations of this compound in phosphate buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation Period: The mixture is incubated at 37°C for a predetermined period, allowing the enzyme to metabolize the substrate.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile, which precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant containing the metabolites is collected.

-

Analysis: The concentration of the metabolite is quantified using a validated analytical method, typically HPLC-MS.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Interaction with Neurotransmitter Systems

In-vitro investigations have indicated that this compound interacts with several key neurotransmitter systems, which likely contributes to its pharmacological effects.

Benzodiazepine (B76468) and Purinergic Mechanisms

Studies have suggested an involvement of benzodiazepine and purinergic mechanisms in the action of Denzimol.[1] One ex-vivo study demonstrated that Denzimol enhances the binding of ³H-flunitrazepam, a benzodiazepine receptor ligand, in the rat cortex and hippocampus.[2] This suggests a potential allosteric modulation of the GABA-A receptor, a mechanism shared by benzodiazepines.

A general protocol for a competitive radioligand binding assay to assess the affinity of a compound for benzodiazepine receptors is outlined below.

Objective: To determine the ability of this compound to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Rat brain tissue homogenates (e.g., from cortex or hippocampus) as a source of GABA-A receptors.

-

³H-Flunitrazepam or other suitable radioligand.

-

This compound (test compound).

-

Unlabeled benzodiazepine (e.g., diazepam) for determining non-specific binding.

-

Tris-HCl buffer.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Rat brain tissue is homogenized in cold Tris-HCl buffer and centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in fresh buffer.

-

Assay Setup: In test tubes, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., ³H-Flunitrazepam) and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled benzodiazepine) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.

Antihistamine, Anticholinergic, and Anti-5-HT Activities

Visualizing Molecular Interactions and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for In-Vitro Enzyme Inhibition

Caption: A flowchart of the in-vitro cytochrome P450 inhibition assay.

Proposed Interaction with the GABA-A Receptor Complex

Caption: A diagram illustrating the potential allosteric modulation of the GABA-A receptor by Denzimol.

References

- 1. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of denzimol on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by denzimol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Denzimol, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Denzimol Hydrochloride: An In-depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (B1204873) hydrochloride is an anticonvulsant compound that has demonstrated efficacy in various preclinical models of epilepsy. This technical guide provides a comprehensive overview of the current understanding of Denzimol's effects on neuronal excitability. While direct evidence of its interaction with specific ion channels is limited in the available literature, this document synthesizes the existing data from animal models, outlines the key experimental protocols used in its evaluation, and illustrates its proposed mechanism of action involving purinergic and benzodiazepine (B76468) systems. All quantitative data are presented in tabular format for clarity, and key concepts are visualized through diagrams.

Introduction

Denzimol hydrochloride, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride, is a compound recognized for its anticonvulsant properties.[1][2][3] Early research has shown its effectiveness in suppressing tonic seizures induced by electrical and chemical stimuli, drawing comparisons to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine.[4][5] This guide aims to provide a detailed account of the experimental findings related to Denzimol's impact on neuronal excitability, with a focus on its anticonvulsant profile and the putative mechanisms underlying its action.

Effects on Neuronal Excitability: Anticonvulsant Profile

This compound has been shown to be effective in animal models of generalized seizures, particularly those with a tonic component.[4][5] Its anticonvulsant activity has been primarily characterized through studies on sound-induced seizures in genetically susceptible DBA/2 mice and maximal electroshock seizures in mice and rats.[3][5]

Quantitative Data on Anticonvulsant Efficacy

The efficacy of this compound in suppressing various phases of sound-induced seizures in DBA/2 mice has been quantified by determining its median effective dose (ED50). These values are summarized in the table below.

| Seizure Phase | ED50 (mg/kg, i.p.) in DBA/2 Mice | Reference |

| Tonic Phase | 1.24 | [3][6] |

| Clonic Phase | 2.61 | [3][6] |

| Wild Running Phase | 6.03 | [3][6] |

Proposed Mechanism of Action

The precise molecular mechanism by which this compound exerts its anticonvulsant effects has not been fully elucidated through direct electrophysiological studies on individual neurons or ion channels. However, pharmacological studies suggest an indirect modulation of neuronal excitability through the involvement of purinergic and benzodiazepine systems.[3][6]

The anticonvulsant action of Denzimol is significantly diminished by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist.[3][6] This suggests that Denzimol's efficacy is at least partially dependent on an intact purinergic signaling pathway, which is known to play a role in suppressing neuronal excitability.

Furthermore, the protective effects of Denzimol are also reduced by benzodiazepine receptor antagonists such as Ro 15-1788 and CGS 8216.[3][6] This indicates that Denzimol may act by enhancing or facilitating the inhibitory neurotransmission mediated by GABA-A receptors, a common mechanism for many anticonvulsant drugs. One study also found that Denzimol enhances the binding of ³H-flunitrazepam in the cortex and hippocampus, further supporting an interaction with the benzodiazepine receptor complex.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound, highlighting the involvement of the purinergic and benzodiazepine systems.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the anticonvulsant properties of this compound. It is important to note that the specific parameters used in the original studies from the 1980s are not fully detailed in the available literature. The protocols described here are based on a combination of information from the abstracts of these studies and general descriptions of these standard pharmacological tests.

Sound-Induced Seizures in DBA/2 Mice

This model utilizes the DBA/2 mouse strain, which is genetically susceptible to audiogenic seizures.[7][8][9]

-

Animals: DBA/2 mice, typically between 21 and 28 days of age when susceptibility to sound-induced seizures is maximal.[7][8]

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses and at a specified time before the seizure induction.

-

Seizure Induction:

-

Observation: The mice are observed for a sequence of seizure behaviors:

-

Wild Running Phase: Explosive running and jumping.

-

Clonic Phase: Loss of righting reflex with clonic convulsions of the limbs.

-

Tonic Phase: Tonic extension of the hindlimbs.

-

-

Endpoint: The primary endpoint is the presence or absence of each seizure phase. The dose of this compound that protects 50% of the animals from each seizure component (ED50) is then calculated.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[1][4][10][11]

-

Animals: Mice (e.g., CF-1 or C57BL/6 strains) or rats.[4]

-

Drug Administration: The test compound is administered via a specified route (e.g., intraperitoneally or orally) at various time points before the electroshock.

-

Seizure Induction:

-

Corneal electrodes are placed on the eyes of the animal, often after the application of a local anesthetic and saline to ensure good electrical contact.[4]

-

A high-frequency electrical stimulus (e.g., 60 Hz) of a specific current (e.g., 50 mA for mice) and duration (e.g., 0.2 seconds) is delivered.[4][10]

-

-

Observation: The resulting seizure is characterized by a tonic extension of the hindlimbs.

-

Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity. The ED50 is calculated as the dose that protects 50% of the animals from the tonic-extensor component of the seizure.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound's anticonvulsant activity.

Conclusion and Future Directions

This compound demonstrates significant anticonvulsant effects in preclinical models, particularly against tonic seizures. The available evidence strongly suggests that its mechanism of action involves the modulation of purinergic and benzodiazepine neurotransmitter systems, leading to a reduction in neuronal hyperexcitability.

However, a significant gap in the understanding of Denzimol's pharmacology remains the absence of direct evidence of its effects on neuronal ion channels. Future research should prioritize electrophysiological studies, such as patch-clamp recordings on cultured neurons or brain slices, to:

-

Investigate the direct effects of Denzimol on voltage-gated sodium, potassium, and calcium channels.

-

Characterize its modulatory effects on GABA-A and adenosine receptors at the single-channel level.

-

Elucidate the downstream signaling cascades activated by its interaction with these receptor systems.

A more detailed understanding of its molecular targets will be crucial for any further development of Denzimol or its analogs as potential therapeutic agents for epilepsy.

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Denzimol, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetically epilepsy-prone rats (GEPRs) and DBA/2 mice: Two animal models of audiogenic reflex epilepsy for the evaluation of new generation AEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. meliordiscovery.com [meliordiscovery.com]

Initial Toxicity Screening of Denzimol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol, with the chemical designation N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent.[1] This technical guide provides a consolidated overview of the initial toxicity screening of Denzimol hydrochloride, drawing from available preclinical data. The document outlines the findings from acute and chronic toxicity studies in various animal models and presents standardized experimental protocols relevant to the toxicological assessment of pharmaceutical compounds. Due to the age of the primary research, specific quantitative data such as LD50 values and detailed genotoxicity and safety pharmacology results for this compound are limited in the public domain. To address this, this guide incorporates current standard methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to provide a comprehensive framework for the initial toxicity assessment of this compound.

Acute Oral Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time after the administration of a single dose of a substance.[2] For this compound, studies have indicated a low order of acute oral toxicity in mice and rats.[3]

Data Presentation

While specific LD50 values are not detailed in the available literature, the qualitative findings from initial studies are summarized below.

| Species | Route of Administration | Observed Toxicity | Reference |

| Mouse | Oral | Low order of acute toxicity | [3] |

| Rat | Oral | Low order of acute toxicity | [3] |

Experimental Protocols

A standard protocol for acute oral toxicity testing is outlined in the OECD Test Guideline 423 (Acute Toxic Class Method).[4][5] This method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

Objective: To determine the acute oral toxicity of a test substance.

Animal Model: Typically, rats or mice are used.[2]

Procedure:

-

Dosing: The test substance is administered orally by gavage to a group of animals at a single dose level.[2] Dosing is sequential, with the outcome of the first animal influencing the dose for the next.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]

-

Endpoints: The primary endpoint is mortality. Other observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the health hazards likely to arise from repeated exposure over a longer period.[7] this compound has been evaluated in subchronic and chronic oral studies.

Data Presentation

This compound was generally well-tolerated in chronic oral studies.[3] The primary target organs identified in rats were the liver and kidney, with observed changes being mild and reversible.[3] In dogs, no pathological effects were seen at the tested dosages.[3]

| Species | Duration | Dosage Levels (p.o.) | Key Findings | Reference |

| Rat | 13 and 26 weeks | Not Specified | Generally well-tolerated; mild, reversible changes in liver and kidney. | [3] |

| Dog | 52 weeks | 10, 30, 100 mg/kg/day | No pathological effects observed. | [3] |

Experimental Protocols

The OECD Test Guideline 408 outlines the protocol for a 90-day oral toxicity study in rodents.[8]

Objective: To characterize the toxicity profile of a test substance following repeated oral administration for 90 days.

Animal Model: The rat is the preferred rodent species.[9]

Procedure:

-

Dosing: The test substance is administered daily in graduated doses to several groups of animals, with one dose level per group, for 90 days.[9] Administration is typically via the diet, drinking water, or gavage.[10]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematological and clinical biochemistry analyses are performed.[11]

-

Pathology: At the end of the study, all animals undergo a full necropsy, and tissues are collected for histopathological examination.[10]

Caption: Workflow for a 90-day subchronic oral toxicity study in rodents.

Genotoxicity

Genotoxicity assays are designed to detect substances that can cause genetic damage. While specific genotoxicity data for this compound is not available in the reviewed literature, a standard initial screening battery includes the Ames test and an in vitro chromosomal aberration assay.

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12][13]

Principle: The assay uses strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13]

Procedure:

-

Exposure: Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[14][15]

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted and compared to the control. A significant increase in revertant colonies indicates mutagenic potential.[16]

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[17][18]

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance.[17] After a suitable incubation period, the cells are arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.[19]

Procedure:

-

Cell Culture and Treatment: Cells are cultured and then treated with the test substance at several concentrations, with and without metabolic activation.[20]

-

Harvesting: After treatment, a mitotic inhibitor (e.g., colchicine) is added to arrest cells in metaphase. The cells are then harvested.[19]

-

Slide Preparation and Analysis: Chromosome preparations are made, stained, and analyzed under a microscope for structural aberrations (e.g., breaks, gaps, exchanges).[20]

Caption: Logical flow for a standard initial in vitro genotoxicity screening.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[21] The ICH S7A guideline recommends a core battery of studies on the central nervous, cardiovascular, and respiratory systems.[22]

Data Presentation

Specific safety pharmacology studies for this compound are not detailed in the available literature. However, general pharmacological studies noted no significant effects on the cardiovascular or respiratory systems, with the exception of some antiarrhythmic activity.[1] Effects on the central nervous system, such as on vigilance and general motility, were reported to occur at doses much higher than the anticonvulsant levels.[1]

Experimental Protocols (ICH S7A Core Battery)

Central Nervous System (CNS):

-

Method: A functional observational battery (FOB) or Irwin test is used to assess effects on behavior, locomotion, coordination, sensory/motor reflex responses, and body temperature.[21][23]

-

Animal Model: Typically rats or mice.

Cardiovascular System:

-

Method: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, unrestrained animals using telemetry is the standard.[23] In vitro hERG assays are also conducted to assess the potential for QT interval prolongation.[22]

-

Animal Model: Commonly dogs or non-human primates.

Respiratory System:

-

Method: Assessment of respiratory rate and other parameters like tidal volume or hemoglobin oxygen saturation using methods such as whole-body plethysmography.[23]

-

Animal Model: Typically rats.

Potential Mechanisms of Toxicity

As a substituted imidazole, the toxicological profile of Denzimol may share some characteristics with other compounds in this class. Imidazole-containing drugs can be associated with hepatotoxicity, potentially through mechanisms involving mitochondrial dysfunction and oxidative stress.[24] As an anticonvulsant, high doses may lead to exaggerated pharmacodynamic effects, such as central nervous system depression, ataxia, and nystagmus.[25] The observed mild and reversible liver and kidney changes in rats suggest a potential for organ-specific toxicity that would warrant further investigation in a full drug development program.

Caption: A hypothetical signaling pathway for imidazole-related hepatotoxicity.

Conclusion

The initial toxicity screening of this compound, based on available data from the 1980s, suggests a compound with low acute oral toxicity and general tolerability in chronic studies, with mild and reversible effects on the liver and kidneys in rats at higher doses. A comprehensive modern toxicological assessment would require further studies, including detailed genotoxicity and safety pharmacology evaluations, following current international guidelines. The protocols and workflows presented in this guide provide a framework for such an evaluation, essential for any further development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Denzimol, a new anticonvulsant drug. III. Toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 7. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 8. oecd.org [oecd.org]

- 9. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. ifif.org [ifif.org]

- 11. fda.gov [fda.gov]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. criver.com [criver.com]

- 15. Ames Test for Genotoxicity Testing in Stroke Drug Development - Ace Therapeutics [acetherapeutics.com]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. criver.com [criver.com]

- 18. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 19. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 22. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]

- 23. Safety Pharmacology - IITRI [iitri.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Exploration of Denzimol Hydrochloride Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Denzimol (B1204873) hydrochloride, its analogues, and derivatives, focusing on their synthesis, anticonvulsant activity, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.

Introduction to Denzimol Hydrochloride

Denzimol, chemically known as N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant agent belonging to the (arylalkyl)imidazole class.[1][2] It has demonstrated a pharmacological profile similar to that of established antiepileptic drugs like phenytoin (B1677684) and carbamazepine, showing efficacy in suppressing tonic seizures induced by both electrical and chemical means.[3][4] However, it is generally less effective against clonic seizures.[3][4] Studies in animal models have shown Denzimol's anticonvulsant activity to be comparable to phenytoin and phenobarbital (B1680315) in mice and rabbits, with a more rapid onset of action.[2][4] In rats, Denzimol has been reported to be more potent and less toxic than phenytoin, with a longer duration of activity.[2][4]

The core structure of Denzimol, featuring a lipophilic aryl group linked to an imidazole (B134444) moiety, is believed to be crucial for its activity. The alkylimidazole portion is hypothesized to be the key pharmacophore, while the aryl group facilitates penetration across the blood-brain barrier.[2]

Synthesis of Denzimol Analogues and Derivatives

The synthesis of Denzimol and its analogues generally involves multi-step chemical reactions. While specific, detailed protocols for a wide range of Denzimol analogues are not extensively published in readily available literature, general synthetic strategies for related imidazole and benzimidazole (B57391) compounds can be adapted.

A common approach to synthesizing imidazole-containing compounds involves the condensation of an appropriate aryl aldehyde with an isatin (B1672199) derivative in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid.[5] For instance, N-1-phenyl-3-substituted phenyl indolo (2, 3) imidazole derivatives have been prepared using this method.[5] The synthesis of the isatin precursor itself can be achieved through the reaction of isatin with a suitable aryl halide.[5]

One notable study on Denzimol derivatives focused on 1,2-diphenylethane (B90400) structures, designed based on the potential metabolic degradation of Denzimol's imidazole ring.[1] This research led to the synthesis of compounds such as N-[4-(beta-phenylethyl)phenacyl]formamide and N-[2-[4-(beta-phenylethyl)phenyl]-2-hydroxyethyl]formamide.[1]

A generalized workflow for the synthesis of such analogues is presented below.

Structure-Activity Relationships and Anticonvulsant Activity

The relationship between the chemical structure of Denzimol analogues and their anticonvulsant activity is a key area of investigation. The lipophilicity of the compounds has been identified as a significant factor influencing their pharmacological effects.[1]

While a comprehensive quantitative structure-activity relationship (QSAR) study on a large series of Denzimol analogues is not publicly available, some key findings have emerged from the evaluation of specific derivatives.

Table 1: Anticonvulsant Activity of Denzimol and its Derivatives

| Compound | Structure | Anticonvulsant Activity (MES Test) | Reference |

| Denzimol | N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole | Active | [1] |

| Compound VII | N-[4-(beta-phenylethyl)phenacyl]formamide | Active | [1] |

| Compound IX | N-[2-[4-(beta-phenylethyl)phenyl]-2-hydroxyethyl]formamide | Active | [1] |

Note: Specific ED50 values for the derivatives were not provided in the available literature.

The anticonvulsant activity of Denzimol itself has been quantified in sound-induced seizure models in DBA/2 mice.

Table 2: ED50 Values of Denzimol in Sound-Induced Seizures in DBA/2 Mice

| Seizure Phase | ED50 (mg/kg, i.p.) | Reference |

| Tonic | 1.24 | [3] |

| Clonic | 2.61 | [3] |

| Wild Running | 6.03 | [3] |

These data highlight the potency of Denzimol in a specific seizure model and provide a benchmark for the evaluation of its analogues.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Electroshock device with corneal electrodes

-

Male CF-1 or C57BL/6 mice (or Sprague-Dawley rats)

-

Test compound solution/suspension

-

Vehicle control

-

0.5% Tetracaine (B1683103) hydrochloride solution (local anesthetic)

-

0.9% Saline solution

Procedure:

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.

-

Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds through the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

The ED50 (the dose that protects 50% of the animals) can be calculated from the dose-response data.

Mechanism of Action: Signaling Pathways

The anticonvulsant action of Denzimol is believed to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems.[3] Evidence suggests that Denzimol may enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) by increasing the number of benzodiazepine receptors.[2] Benzodiazepines are positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.

The proposed signaling pathway is as follows:

-